molecular formula C17H14ClNO2 B5718636 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile

2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile

Cat. No. B5718636
M. Wt: 299.7 g/mol
InChI Key: NVOUAJXPRGRKKD-NTEUORMPSA-N
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Description

2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile, also known as DOC, is a chemical compound that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique effects on the human mind and body. The chemical structure of DOC is similar to that of other phenethylamines, such as mescaline and MDMA, but it has distinct properties that make it a fascinating subject of scientific research.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By binding to serotonin receptors, 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile can alter the activity of certain brain regions and produce a range of effects, including hallucinations, altered perception of time and space, and changes in mood and emotions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile are complex and varied, depending on the dose, route of administration, and individual factors such as age, sex, and health status. Some of the most commonly reported effects include visual and auditory hallucinations, changes in perception of time and space, euphoria, and increased energy and alertness. These effects can last for several hours and may be accompanied by physical symptoms such as dilated pupils, increased heart rate, and elevated blood pressure.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile has several advantages as a tool for scientific research, including its potency, selectivity, and ability to induce altered states of consciousness. However, it also has several limitations, such as its potential for abuse and the lack of standardized protocols for its use in laboratory settings. Researchers must take precautions to ensure the safety of study participants and to minimize the risk of adverse effects.

Future Directions

There are several promising directions for future research on 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile, including the development of new therapeutic applications, the exploration of its effects on brain function and consciousness, and the investigation of its potential as a tool for studying the neural basis of consciousness. Other areas of interest include the development of new synthesis methods and the identification of new analogues with improved safety profiles and therapeutic potential.

Scientific Research Applications

2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One of the most promising areas of research is the use of 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile as a tool to study the human brain and its functions. Studies have shown that 2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile can induce altered states of consciousness that are similar to those experienced during meditation or other spiritual practices.

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-20-16-7-8-17(21-2)13(10-16)9-14(11-19)12-3-5-15(18)6-4-12/h3-10H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOUAJXPRGRKKD-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5859937

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile
Reactant of Route 2
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2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)acrylonitrile

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